molecular formula C24H26Cl2N4O3S B10869523 N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide

N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide

Cat. No.: B10869523
M. Wt: 521.5 g/mol
InChI Key: RVKFVBIXVLKRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
    • The core structure is a piperazine ring (a six-membered heterocycle with two nitrogen atoms).
    • Attached to the piperazine ring, we have a carboxamide group (CONH₂).
    • The rest of the compound consists of various substituents.
  • Purpose: It may serve as a pharmaceutical agent, but further research is needed to understand its exact role.

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce.
    • Hypothetical Mechanism:

  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    Remember that this compound’s full name is quite a tongue-twister, so researchers often use abbreviations or simplified names in practice

    Properties

    Molecular Formula

    C24H26Cl2N4O3S

    Molecular Weight

    521.5 g/mol

    IUPAC Name

    N-(3,4-dichlorophenyl)-4-[2-[(2-hydroxy-6-oxo-4-thiophen-2-ylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carboxamide

    InChI

    InChI=1S/C24H26Cl2N4O3S/c25-19-4-3-17(14-20(19)26)28-24(33)30-9-7-29(8-10-30)6-5-27-15-18-21(31)12-16(13-22(18)32)23-2-1-11-34-23/h1-4,11,14-16,31H,5-10,12-13H2,(H,28,33)

    InChI Key

    RVKFVBIXVLKRBK-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O)C(=O)NC4=CC(=C(C=C4)Cl)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.